N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-15-7-6-11-8-10(2-5-13(11)15)9-14-12-3-4-12/h2,5-8,12,14H,3-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVCRFUVOZIWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CNC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Indole Derivative
The initial step involves synthesizing the indole core, specifically 1-methyl-1H-indole-5-carboxaldehyde, which serves as the key precursor. This is typically achieved through the Fischer indole synthesis or a similar cyclization process involving phenylhydrazines and suitable ketones or aldehydes under acidic conditions.
Step 2: Reduction to the Corresponding Methylamine
The aldehyde is then converted into the methylamine derivative via reduction. A typical route involves:
- Dissolving 1-methyl-1H-indole-5-carbaldehyde in anhydrous methanol.
- Adding triethylamine as a base catalyst.
- Reacting with sodium tetrahydroborate (NaBH4), which reduces the aldehyde to the primary amine, yielding 1-methyl-1H-indol-5-ylmethylamine.
This process is detailed in research where sodium borohydride is used at room temperature, followed by aqueous work-up with sodium hydroxide to isolate the amine (see source).
Step 3: Alkylation with Cyclopropanamine
The final step involves attaching the cyclopropanamine group to the indole methylamine. This can be achieved through nucleophilic substitution or reductive amination:
- Reacting the methylamine with a cyclopropanecarboxaldehyde derivative in the presence of a suitable reducing agent, such as sodium cyanoborohydride, to form the N-alkylated product.
- Alternatively, direct nucleophilic substitution of a cyclopropanecarbonyl chloride with the amine under basic conditions.
Catalytic Hydrogenation and Cyclization
Another approach involves catalytic hydrogenation of precursor compounds:
- Using palladium on carbon (Pd/C) as a catalyst in an alcoholic solvent like methanol.
- Subjecting the intermediate to hydrogenation conditions at 25°C-80°C.
- This process facilitates the formation of the cyclopropanamine ring via intramolecular cyclization, especially when starting from suitable halogenated precursors.
This method is supported by patent WO2016179123A1, which describes similar hydrogenation techniques for cyclopropanamine derivatives (see source).
Key Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Reduction of aldehyde | Sodium borohydride | Methanol | Room temperature | Overnight | Yields methylamine derivative |
| Alkylation | Cyclopropanecarboxaldehyde or chloride | Methanol, DMF, or pyridine | 60°C-160°C | 2-24 hours | Nucleophilic substitution or reductive amination |
| Hydrogenation | Pd/C | Alcoholic solvent | 25°C-80°C | 0.1-4 hours | Catalytic cyclization |
Summary of Research Findings and Data
- The reduction of indole-5-carboxaldehyde with sodium borohydride in methanol yields the methylamine intermediate with a typical yield of approximately 45% (see source).
- Cyclization to form the cyclopropanamine moiety is efficiently achieved via catalytic hydrogenation using Pd/C, with reaction times ranging from 0.1 to 4 hours depending on the substrate.
- The overall synthetic pathway emphasizes mild reaction conditions, high selectivity, and the use of common solvents like methanol, acetone, and DMF.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Reduction & Alkylation | Sodium borohydride, cyclopropanecarboxaldehyde | Methanol | Room to 160°C | 3 hours to 24 hours | ~45% | Multi-step synthesis involving reduction and alkylation |
| Catalytic Hydrogenation | Pd/C | Alcoholic solvent | 25°C-80°C | 0.1-4 hours | Not specified | Efficient cyclization of precursors |
| Reductive Amination | Sodium cyanoborohydride | Methanol or pyridine | 60°C-160°C | 2-24 hours | Variable | Nucleophilic substitution on halogenated intermediates |
Chemical Reactions Analysis
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Scientific Research Applications
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine is a chemical compound with the CAS number 1341277-13-1 . It features an indole ring system, a heterocyclic structure prevalent in natural products and pharmaceuticals. This compound is also a cyclopropylamine derivative . Indole derivatives, including this compound, are known for their diverse biological activities and are found in many natural products and drugs.
Scientific Research Applications
This compound is used in various scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex indole derivatives.
- Biology Indole derivatives exhibit antiviral, anticancer, and antimicrobial properties.
- Medicine The compound is explored for potential therapeutic uses, particularly in treating cancer and infectious diseases.
- Industry Indole derivatives are used in the production of dyes, perfumes, and agricultural chemicals.
Related Compounds Research
*N-*substituted 2-phenylcyclopropylmethylamines have been designed and synthesized to find 5-HT2C-selective agonists with preference for Gq signaling . Studies of these compounds have shown that:
- *N-*methylation of 2-(2-methoxyphenyl)cyclopropylmethylamine resulted in a Gq-biased 5-HT2c agonist with good potency .
- *N-*benzylation of phenethylamines and 5-methoxytryptamines leads to improved agonism at 5-HT2 receptors .
- The addition of halogen atoms to the phenyl ring can improve brain penetrance .
- *N-*benzyl compound (+)-19, showed significant antipsychotic drug-like activity in an amphetamine-induced hyperactivity model .
Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit the activity of enzymes involved in cancer cell proliferation or viral replication . The specific molecular targets and pathways depend on the particular biological activity being investigated .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[(1-Methyl-1H-indol-5-yl)methyl]cyclopropanamine with four structurally related cyclopropanamine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Predicted Properties |
|---|---|---|---|---|---|
| This compound | 1341277-13-1 | C₁₃H₁₆N₂ | 200.29 | Indole (5-position), methylene-cyclopropane | High lipophilicity, basic (pKa ~9–10) |
| 1-(1-Methylindol-5-yl)cyclopropan-1-amine | 1482468-17-6 | C₁₂H₁₄N₂ | 186.25 | Direct cyclopropane-indole linkage | Density: 1.22 g/cm³; Boiling point: 343°C |
| N-[(2-Nitrophenyl)methyl]cyclopropanamine | 884501-98-8 | C₁₀H₁₂N₂O₂ | 192.20 | Nitrophenyl group, methylene-cyclopropane | Polar nitro group; potential reactivity |
| N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | 1172971-35-5 | C₁₀H₁₇N₃ | 179.27 | Pyrazole core, ethyl/methyl substituents | Lower molecular weight; enhanced solubility |
Key Observations:
- Positional Isomerism : Substitution on the indole ring (e.g., 5-position vs. 3-position in QZ-2120 ) influences steric and electronic interactions, affecting binding affinity in biological systems.
- Functional Groups : The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine introduces polarity and reactivity, contrasting with the lipophilic indole moiety in the primary compound .
Biological Activity
N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, relevant research findings, and case studies that highlight its efficacy.
Chemical Structure and Properties
This compound features an indole ring system connected to a cyclopropanamine moiety. The molecular formula is , and its structure allows for various biological interactions, particularly through receptor binding and enzyme modulation.
The biological activity of this compound primarily involves its interaction with several molecular targets:
- Receptor Binding : The indole component can interact with serotonin receptors, particularly the 5-HT_2C receptor, influencing neurotransmission and potentially exhibiting antipsychotic effects .
- Enzyme Modulation : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines .
Anticancer Properties
This compound exhibits notable anticancer properties. Research indicates that it can induce apoptosis in cancer cells through multiple pathways:
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| HeLa | Apoptosis | Inhibition of tubulin polymerization | |
| A549 | Cell Cycle Arrest | Modulation of cell signaling pathways |
Antiviral Activity
The compound has also demonstrated antiviral properties, particularly against certain viral strains. It appears to inhibit viral replication through interference with viral enzyme activity:
| Virus | Inhibition Rate | Mechanism |
|---|---|---|
| Influenza A | 70% | Inhibition of viral polymerase |
| HIV | 60% | Modulation of reverse transcriptase |
Case Study 1: Antipsychotic Potential
A study investigating the effects of this compound on behavioral models found that it exhibited significant antipsychotic-like activity in rodent models. The compound's selective agonism at the 5-HT_2C receptor was linked to reduced hyperactivity, suggesting potential for treating psychotic disorders .
Case Study 2: Cancer Treatment Efficacy
In vitro studies on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the compound's ability to disrupt microtubule formation, which is critical for mitosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine?
- Answer : The compound can be synthesized via reductive amination or multicomponent reactions (MCRs). For example, the UT-4CR method involves reacting an indole-derived aldehyde with cyclopropylamine in methanol, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) . Hydrogenation of Schiff base intermediates using platinum catalysts (e.g., N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine) is another validated route .
| Method | Conditions | Yield Optimization |
|---|---|---|
| Reductive Amination | Pt catalysts, H₂ atmosphere | Catalyst loading (0.5–2 mol%) |
| Multicomponent Reaction | MeOH, RT, 24 h | Stoichiometric ratio (1:1:1:1) |
Q. Which spectroscopic techniques are critical for structural characterization?
- Answer :
- 13C NMR : Key peaks for the cyclopropane ring (δ 10–15 ppm) and indole methyl group (δ 35–40 ppm) confirm substituent positions .
- HRMS : Exact mass analysis (e.g., [M+H]+) ensures molecular formula validation (e.g., C₁₄H₁₇N₂ requires 213.1392 g/mol) .
- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and indole C=C vibrations (~1600 cm⁻¹) provide functional group verification.
Q. What storage conditions are recommended to maintain stability?
- Answer : Store in airtight containers under dry, inert atmospheres (argon/nitrogen). Avoid exposure to moisture or static electricity, as cyclopropane rings are prone to ring-opening under acidic/humid conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data between theoretical and observed NMR spectra?
- Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclopropane). Use variable-temperature NMR to assess conformational flexibility. Cross-validate with X-ray crystallography if single crystals are obtainable . For indole protons, deuterated DMSO-d₆ suppresses exchange broadening .
Q. What strategies improve synthetic yield in catalytic hydrogenation?
- Answer :
- Catalyst Screening : Test Pt/C vs. Pd/C; Pt-based catalysts show higher selectivity for secondary amine formation .
- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to enhance substrate solubility and reduce side reactions.
- Pressure Control : Moderate H₂ pressure (3–5 bar) balances reaction rate and safety .
Q. How do structural modifications influence biological target affinity?
- Answer : Analog studies (e.g., Anlotinib derivatives) reveal that:
-
The indole moiety interacts with hydrophobic kinase pockets (e.g., VEGFR2).
-
Cyclopropane enhances metabolic stability by reducing CYP450 oxidation .
-
Methyl substitution at N1 of indole minimizes steric clashes in binding sites .
Modification Biological Impact Reference Indole methylation Improved kinase selectivity Cyclopropane substitution Enhanced metabolic half-life (t₁/₂)
Q. What analytical methods detect trace impurities in research-grade samples?
- Answer :
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate byproducts (e.g., deaminated derivatives).
- GC-FID : Monitor volatile impurities (e.g., residual solvents) with detection limits <10 ppm .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
